molecular formula C16H23BClIN2O3 B1469547 N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide CAS No. 1357387-98-4

N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide

Cat. No. B1469547
M. Wt: 464.5 g/mol
InChI Key: ZZKHLAUSNHAINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide” is a chemical compound with the molecular formula C16H23BClIN2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using software packages like Gaussian09, and DFT calculations have been performed through B3LYP-D3/6-311++G (d, p) basis sets . The bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 464.5g/mol . The exact mass is 464.0535g/mol, and it has a complexity of 482 . It has a rotatable bond count of 3 .

Scientific Research Applications

Optimized Synthesis and Applications in Medicinal Chemistry

An improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via optimized synthesis and Suzuki coupling has been developed, demonstrating the applicability of boronic ester intermediates in high-throughput chemistry and large-scale synthesis. These compounds are significant in medicinal chemistry due to their pharmacological importance (Bethel et al., 2012).

Molecular Structure and Crystallography

The molecular structure and crystallography of related compounds have been extensively studied. For instance, the synthesis and structural confirmation of boric acid ester intermediates with benzene rings have been conducted, providing insights into their molecular electrostatic potential and physicochemical properties. Such studies are crucial for understanding the compound's interactions and stability (Huang et al., 2021).

Applications in Cystic Fibrosis Therapy

Compounds with a similar structure have been evaluated for their potential in cystic fibrosis therapy. For example, a study on bithiazole correctors of DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) cellular processing found that certain structural modifications can significantly enhance corrector activity, highlighting the importance of chemical structure in developing therapeutic agents (Yu et al., 2008).

Heterometallic Coordination Polymers

Research on the assembly of heterometallic coordination polymers using trigonal trinuclear Fe2Ni-pivalate blocks and polypyridine spacers has shed light on the topological diversity and potential applications of these structures in sorption and catalysis (Sotnik et al., 2015). These findings underscore the utility of pivalamide derivatives in constructing complex molecular architectures with functional applications.

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . It has a storage class code of 6.1C, which means it is combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

N-[2-chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BClIN2O3/c1-14(2,3)13(22)21-11-9(8-10(19)20-12(11)18)17-23-15(4,5)16(6,7)24-17/h8H,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKHLAUSNHAINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2NC(=O)C(C)(C)C)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BClIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide
Reactant of Route 3
Reactant of Route 3
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide
Reactant of Route 4
Reactant of Route 4
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide
Reactant of Route 5
Reactant of Route 5
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide
Reactant of Route 6
Reactant of Route 6
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.